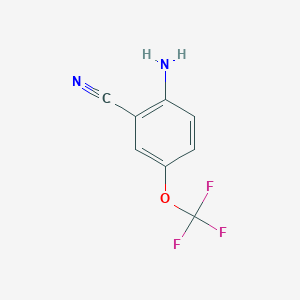

2-Amino-5-(trifluoromethoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAPDKSDIISMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652093 | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-77-9 | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549488-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-Amino-5-(trifluoromethoxy)benzonitrile (CAS No. 549488-77-9), a fluorinated organic building block of significant interest to the pharmaceutical and fine chemical industries. We will delve into its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, safety and handling procedures, and its strategic applications in modern drug discovery and development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating the pharmacological profile of bioactive molecules.[1] The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter binding affinities without significantly increasing molecular size. This compound emerges as a key intermediate, presenting chemists with three distinct and synthetically valuable functional groups on a single aromatic scaffold: a nucleophilic amino group, an electrophilic nitrile, and the pharmacologically advantageous trifluoromethoxy moiety. This trifecta of reactivity and desirable properties makes it a powerful starting material for the synthesis of complex, high-value compounds.[2]

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the physical properties of a reagent is the foundation of successful and reproducible chemical synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 549488-77-9 | [3][4][5] |

| Molecular Formula | C₈H₅F₃N₂O | [2][3] |

| Molecular Weight | 202.13 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| InChI Key | IEAPDKSDIISMDE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C#N)N | [3] |

| Physical Form | Brown solid | [5] |

| pKa (Predicted) | 0.96 ± 0.10 | [3] |

| Storage Conditions | Store refrigerated (2-8°C), keep in a dark place under an inert atmosphere.[2][4] |

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in the reviewed literature. Researchers should perform their own characterization.

Synthesis and Purification Protocol

The synthesis of this compound is effectively achieved via a copper-mediated cyanation reaction, a variant of the Rosenmund-von Braun reaction. This method is robust for converting aryl halides to the corresponding nitriles.

Mechanistic Insight

The reaction proceeds by the nucleophilic displacement of a bromide from the aromatic ring. Cuprous cyanide (CuCN) is the preferred reagent over alkali metal cyanides for this transformation on unactivated aryl halides due to its lower basicity and the ability of copper(I) to coordinate with the aromatic system, facilitating the substitution. N-methylpyrrolidone (NMP) is used as a high-boiling polar aprotic solvent, which is ideal for solubilizing the reactants and facilitating the reaction, which often requires elevated temperatures.

Experimental Protocol

A validated synthesis procedure starting from 2-bromo-4-(trifluoromethoxy)aniline is detailed below.[5]

Step 1: Reaction Setup

-

To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (10.6 g, 118 mmol).

Step 2: Reaction Execution

-

Stir the reaction mixture at 150 °C for 6.5 hours.[5] Expert Insight: The reaction progress should be monitored by a suitable analytical method, such as TLC or LC-MS, to ensure the consumption of the starting material.

Step 3: Work-up and Quenching

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ice water (300 mL) and ammonia (350 mL).[5] The ammonia serves to quench the reaction and complex with residual copper salts, aiding in their removal.

-

A brown precipitate will form. Collect this precipitate by filtration and wash it with water (150 mL).[5]

Step 4: Extraction and Purification

-

Dissolve the collected precipitate in dichloromethane (350 mL).

-

Filter off any remaining insoluble material.

-

Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (from 95:5 to 25:75), to afford this compound as a brown solid (9.09 g, 76% yield).[5]

Synthesis Workflow Diagram

Caption: Copper-mediated synthesis of this compound.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. This compound possesses specific hazards that require strict adherence to safety protocols.

GHS Hazard Classification

The substance is classified according to the Globally Harmonized System (GHS) with the following hazards.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

Storage and Stability

-

Store in a refrigerated (2-8°C), dry, and well-ventilated place.[2][4]

-

Keep the container tightly closed and sealed upright to prevent leakage.[4]

-

For long-term stability, storage under an inert atmosphere is recommended.[2]

First Aid Measures

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

-

If on Skin : Wash with plenty of soap and water.[4]

-

If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Safety Protocol Flowchart

Caption: Key safety and handling flowchart for laboratory use.

Applications in Research and Development

The synthetic utility of this compound is derived from the orthogonal reactivity of its functional groups, making it a valuable building block for creating libraries of complex molecules.[2]

-

Amino Group (-NH₂) : This group is a versatile handle for a wide array of chemical transformations. It can be readily acylated to form amides, alkylated, or used in Buchwald-Hartwig aminations. Furthermore, it can be converted into a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions (e.g., introduction of halogens, hydroxyl, or cyano groups).

-

Nitrile Group (-C≡N) : The nitrile is a stable and useful functional group that can be hydrolyzed to a carboxylic acid or an amide, providing access to another class of derivatives.[6] It can also be reduced to a primary amine, yielding a diamino-substituted scaffold.

-

Trifluoromethoxy Group (-OCF₃) : As a bioisostere for groups like methoxy or chloro, the -OCF₃ group is crucial in modern drug design.[1] It is strongly electron-withdrawing and highly lipophilic, which can significantly improve a drug candidate's cell permeability, metabolic stability, and target binding affinity. Its presence in this building block allows for the early incorporation of this desirable motif into synthetic routes.

Given these features, this compound is an attractive starting material for synthesizing novel heterocyclic compounds and other scaffolds relevant to oncology, neuroscience, and cardiovascular research.[7][8]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis, combined with the strategic placement of three key functional groups, provides researchers with a powerful tool for the efficient construction of complex molecular architectures. Adherence to the detailed safety and handling protocols is essential for its safe and effective use in the laboratory. As the demand for more sophisticated and effective pharmaceutical agents grows, the utility of such fluorinated building blocks will undoubtedly continue to expand.

References

-

Angene. (n.d.). 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5F3N2O). Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

-

(n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

EASTFINE. (2023, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

NIH. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 549488-77-9|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. This compound | 549488-77-9 [chemicalbook.com]

- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 7. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile

Introduction: The Significance of Fluorinated Anthranilonitriles in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of bioactive molecules.[1] 2-Amino-5-(trifluoromethoxy)benzonitrile, an anthranilonitrile derivative bearing this key functional group, represents a valuable building block for the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its unique substitution pattern—an amino group and a nitrile ortho to each other, with a trifluoromethoxy group para to the amine—offers multiple reaction sites for the construction of complex heterocyclic systems. This guide provides a detailed examination of a proven synthetic route to this important intermediate, offering insights into the underlying chemical principles and practical guidance for its successful preparation in a laboratory setting.

Strategic Analysis of a Primary Synthetic Route: Cyanation of a Halogenated Aniline

A prevalent and effective method for the synthesis of this compound involves the cyanation of a pre-functionalized aniline derivative. This approach is advantageous as it leverages readily available starting materials and employs a well-established transformation in aromatic chemistry.

Logical Flow of the Primary Synthesis

The core of this strategy is the displacement of a halogen atom with a cyanide group, a transformation often achieved through a Rosenmund-von Braun reaction. The logical progression of this synthesis is depicted below.

Caption: Primary synthetic route to the target compound.

Detailed Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the synthesis of this compound, based on established literature procedures.[2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-(trifluoromethoxy)aniline | 256.03 | 15.1 g | 60.0 mmol |

| Cuprous Cyanide (CuCN) | 89.56 | 10.6 g | 118 mmol |

| N-Methylpyrrolidone (NMP) | 99.13 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 350 mL | - |

| Heptane | 100.21 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Ammonia solution | - | 350 mL | - |

| Brine | - | 100 mL | - |

| Ice | - | As needed | - |

Procedure

-

Reaction Setup: To a suitable reaction vessel, add 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) and N-methylpyrrolidone (100 mL).

-

Addition of Cyanide Source: Cool the mixture to 0 °C using an ice bath. To the cooled solution, add cuprous cyanide (10.6 g, 118 mmol).

-

Reaction: Stir the reaction mixture at 0 °C for 6.5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice water (300 mL) and ammonia solution (350 mL). A brown precipitate will form.

-

Isolation of Crude Product: Collect the brown precipitate by filtration and wash it with water (150 mL).

-

Extraction: Dissolve the collected precipitate in dichloromethane (350 mL). Remove any insoluble material by filtration. Wash the filtrate with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of heptane/ethyl acetate (from 95:5 to 25:75) to afford this compound as a brown solid (9.09 g, 76% yield).[2]

Mechanistic Insights and Rationale for Experimental Choices

The conversion of 2-bromo-4-(trifluoromethoxy)aniline to the desired benzonitrile is a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction.

-

Choice of Cyanide Source and Catalyst: Cuprous cyanide is the classic reagent for this transformation. The copper(I) ion plays a crucial role in facilitating the displacement of the bromide. It is believed to coordinate to the nitrile, increasing its nucleophilicity, and also interacts with the leaving group.

-

Solvent Selection: N-Methylpyrrolidone (NMP) is a polar aprotic solvent that is well-suited for this reaction. Its high boiling point allows for a wide range of reaction temperatures, and its ability to dissolve both the organic substrate and the inorganic cyanide salt is critical for reaction efficiency.

-

Reaction Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and is then allowed to proceed. Careful temperature control is essential to minimize side reactions.

-

Workup with Ammonia: The use of an ammonia solution during the workup is crucial. Copper(I) ions can form stable complexes with ammonia, which helps to remove residual copper salts from the organic product, simplifying the purification process.

Alternative Synthetic Strategies and Considerations

Conceptual Pathway via Nitration and Reduction

An alternative approach could involve the introduction of the amino and nitrile groups through a series of functional group interconversions.

Caption: Alternative route via nitration and reduction.

This hypothetical route highlights some of the challenges in aromatic synthesis:

-

Regioselectivity of Nitration: The trifluoromethoxy group is ortho, para-directing, while the nitrile group is a meta-director. The outcome of the nitration of 4-(trifluoromethoxy)benzonitrile would depend on the reaction conditions, and a mixture of isomers is possible. Directing the nitro group specifically to the 2-position could be challenging and may result in lower yields.

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation, with many reliable methods available, such as using iron in acidic media or catalytic hydrogenation.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyanation of 2-bromo-4-(trifluoromethoxy)aniline using cuprous cyanide in NMP. This method provides a good yield and a straightforward workup procedure. Understanding the reaction mechanism and the rationale behind the choice of reagents and conditions is paramount for successful and reproducible synthesis. While alternative routes can be conceptualized, they often present significant challenges in controlling regioselectivity. For researchers and drug development professionals, the presented protocol offers a reliable and well-documented path to obtaining this valuable fluorinated building block.

References

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Amino-5-(trifluoromethoxy)benzonitrile

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile

Introduction

This compound is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring an amino group, a nitrile functionality, and an electron-withdrawing trifluoromethoxy group, makes it a versatile and valuable building block for the synthesis of complex therapeutic agents. The trifluoromethoxy (-OCF₃) moiety is particularly noteworthy as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and cell permeability.[1] This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and potential applications of this important intermediate, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and drug design workflows. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 549488-77-9 | [2][3] |

| Molecular Formula | C₈H₅F₃N₂O | [3] |

| Molecular Weight | 202.14 g/mol | [3] |

| Appearance | Brown solid | [2] |

| pKa | 0.96 ± 0.10 (Predicted) | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is not widely documented in public literature, but plausible routes can be derived from established chemical methodologies. One effective approach involves the cyanation of a corresponding bromo-aniline precursor.

Synthetic Protocol: Cyanation of 2-Bromo-4-(trifluoromethoxy)aniline

This protocol describes the synthesis via a Rosenmund-von Braun reaction, a well-established method for introducing a nitrile group to an aryl halide.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (CuCN) (10.6 g, 118 mmol).[2]

-

Reaction Execution: Stir the reaction mixture at 150°C for 6.5 hours.[2] The elevated temperature is necessary to facilitate the nucleophilic substitution of the bromide with cyanide on the aromatic ring.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into a mixture of ice water (300 mL) and ammonia (350 mL).[2] The ammonia solution helps to complex with the copper salts, aiding in their removal.

-

Isolation: Collect the resulting brown precipitate by filtration and wash it with water (150 mL).[2]

-

Purification: Dissolve the crude precipitate in dichloromethane (350 mL). Remove any insoluble material by filtration. Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[2]

-

Final Purification: Purify the product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (95:5 to 25:75), to afford this compound as a brown solid (9.09 g, 76% yield).[2]

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:

-

Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization, acylation, and serve as a nucleophile. It is an activating, ortho-para directing group in electrophilic aromatic substitution reactions.

-

Nitrile Group (-C≡N): This group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine. It is a deactivating, meta-directing group.

-

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. It is considered a meta-director in electrophilic aromatic substitution.

The interplay of these groups provides a rich chemical landscape for further functionalization, making it a strategic intermediate in the synthesis of more complex molecules.

Spectroscopic Profile

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 6.5-7.5 ppm) showing distinct signals for the three protons on the benzene ring. A broad singlet for the -NH₂ protons (shift can vary with solvent and concentration). |

| ¹³C NMR | Signals for eight distinct carbon atoms. The nitrile carbon (~115-120 ppm), the carbon attached to the -OCF₃ group, and the carbon bearing the amino group will have characteristic shifts. The -OCF₃ carbon will appear as a quartet due to coupling with fluorine. |

| IR Spectroscopy | Strong, sharp absorption for the C≡N stretch (~2210-2230 cm⁻¹). A doublet of strong bands for the N-H stretching of the primary amine (~3300-3450 cm⁻¹).[5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 202.14. A dimeric ion [2M+H]⁺ has been reported at m/e = 405.1.[2] |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate for pharmaceutical research. The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated to improve a drug candidate's metabolic stability and membrane permeability.[1]

Its structural features are particularly useful in the synthesis of:

-

Kinase Inhibitors: The aminobenzonitrile scaffold is common in the design of inhibitors for various kinases, which are crucial targets in oncology.

-

Selective Androgen Receptor Modulators (SARMs): This compound can serve as a precursor for non-steroidal SARMs, which have therapeutic potential in conditions like muscle wasting and osteoporosis.[1]

-

Anticancer Agents: The amino and nitrile groups are reactive handles for constructing heterocyclic systems like benzimidazoles, a privileged scaffold in anticancer drug discovery.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the Safety Data Sheet (SDS), the compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[6]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]

-

Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[6]

-

Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[6]

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

P302+P352: IF ON SKIN: Wash with soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[6]

Conclusion

This compound is a strategically important fluorinated intermediate for the pharmaceutical industry. Its combination of reactive functional groups and the beneficial properties imparted by the trifluoromethoxy moiety make it a valuable starting material for the synthesis of novel drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.

References

- Benchchem. Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile - Technical Support Center.

- ChemicalBook. This compound | 549488-77-9.

- Combi-Blocks, Inc.

- Guidechem. This compound 549488-77-9 wiki.

- Benchchem. Applications of 2-Amino-4-(trifluoromethoxy)benzonitrile in Pharmaceutical Research.

- BLD Pharm. 549488-77-9|this compound.

- Benchchem. Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-(trifluoromethoxy)benzonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure and purity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 2-Amino-5-(trifluoromethoxy)benzonitrile, a key building block in medicinal chemistry. In the absence of definitive published spectra, this document leverages established principles of chemical shifts, substituent effects, and coupling constants to construct a robust, predictive interpretation of the compound's NMR characteristics. This approach serves as both a detailed technical reference for this specific molecule and a framework for analyzing similarly substituted aromatic systems.

Introduction: The Role of NMR in Structural Elucidation

This compound is a substituted aniline derivative incorporating three distinct functional groups: an amine (-NH₂), a nitrile (-C≡N), and a trifluoromethoxy (-OCF₃) group. The electronic interplay of these substituents—the electron-donating amine and the electron-withdrawing nitrile and trifluoromethoxy groups—creates a unique electronic environment that is precisely mapped by NMR spectroscopy.

Confirming the identity and purity of such intermediates is critical. ¹H and ¹³C NMR spectroscopy provides a definitive, non-destructive method for structural verification by probing the magnetic environments of every hydrogen and carbon atom within the molecule. This guide will detail the expected spectral features, explain the underlying chemical principles, and provide a standard protocol for acquiring high-fidelity NMR data for this compound.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule is asymmetric, meaning all eight carbon atoms and all five hydrogen atoms (three aromatic, two amine) are chemically non-equivalent and should produce distinct signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure spectral accuracy for compounds of this class.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice for many organic molecules. However, the amine (-NH₂) protons may exchange or appear very broad.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): Often preferred for anilines as it slows the proton exchange rate of the -NH₂ group, resulting in sharper signals that are easier to observe and integrate.[1]

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 (adjust for concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Caption: Standard workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on established substituent chemical shift (SCS) effects on a benzene ring.[2][3] The analysis assumes DMSO-d₆ as the solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Rationale |

| ~7.35 | d | 1H | J(H4-H3) ≈ 8.8 | H4 | Ortho to -OCF₃ (deshielding) and meta to -NH₂ (weak shielding). |

| ~7.05 | dd | 1H | J(H6-H4) ≈ 2.5 | H6 | Ortho to -NH₂ (strong shielding) and meta to -OCF₃ (weak effect). |

| ~6.85 | d | 1H | J(H4-H6) ≈ 2.5 | H3 | Ortho to both -NH₂ (shielding) and -C≡N (deshielding). |

| ~5.5-6.5 | br s | 2H | - | -NH₂ | Broad signal due to proton exchange; chemical shift is concentration and solvent dependent.[1][4] |

Causality Behind Assignments:

-

Aromatic Region (6.5-7.5 ppm): The three aromatic protons (H3, H4, H6) exhibit a characteristic three-signal pattern for a 1,2,4-trisubstituted benzene ring.

-

Substituent Effects: The electron-donating -NH₂ group strongly shields ortho (H3, H6) and para protons, shifting them upfield. Conversely, the electron-withdrawing -C≡N and -OCF₃ groups deshield protons, shifting them downfield. The final chemical shift is a balance of these competing effects.

-

Coupling Constants: The large coupling constant (~8.8 Hz) is characteristic of ortho coupling (³JHH) between H3 and H4. The smaller coupling (~2.5 Hz) arises from meta coupling (⁴JHH) between H4 and H6. H3 appears as a doublet coupled only to H4, while H4 and H6 appear as doublets of doublets (or complex multiplets if further long-range couplings are resolved).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms. Predictions are based on additivity rules for substituted benzenes.[5]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C2 | Attached to the strongly electron-donating -NH₂ group. |

| ~145.0 (q, ²JCF ≈ 1.5 Hz) | C5 | Attached to the -OCF₃ group; deshielded and may show a small quartet due to C-F coupling. |

| ~122.0 (q, ¹JCF ≈ 256 Hz) | C8 (-CF₃) | The trifluoromethyl carbon itself, showing a characteristic large one-bond coupling to fluorine.[6] |

| ~120.5 | C4 | Aromatic CH carbon. |

| ~118.0 | C7 (-C≡N) | Typical chemical shift for a nitrile carbon. |

| ~117.5 | C6 | Aromatic CH carbon, shielded by the ortho -NH₂ group. |

| ~116.0 | C3 | Aromatic CH carbon, shielded by the para -NH₂ group. |

| ~98.0 | C1 | Quaternary carbon attached to the -C≡N group, significantly shielded by the ortho -NH₂ group. |

Causality Behind Assignments:

-

Quaternary Carbons (C1, C2, C5, C8): These carbons, which bear no protons, will typically have lower signal intensities. Their chemical shifts are highly influenced by the directly attached substituent. C1 is notably upfield due to the strong shielding effect of the ortho amino group.

-

Aromatic CH Carbons (C3, C4, C6): These signals would appear as positive peaks in a DEPT-135 experiment. Their shifts reflect the combined electronic effects of all three substituents.

-

Carbon-Fluorine Coupling: The most distinctive feature is the signal for the trifluoromethyl carbon (C8), which appears as a large quartet due to coupling with the three fluorine atoms (¹JCF). The carbon directly attached to the -OCF₃ group (C5) is also expected to show a smaller quartet (²JCF).[6]

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of substituent effects and spin-spin coupling, we have established a detailed spectral blueprint. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for researchers to verify the structure and assess the purity of this important synthetic intermediate. The outlined experimental protocol further ensures that high-quality, reliable data can be consistently obtained, upholding the standards of scientific integrity in drug development and chemical research.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent on an NMR chemical shift difference between glycyl geminal α-protons as a probe of β-turn formation of short peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

BMRB. (n.d.). Benzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Effect of substituents on the chemical shift of benzylic protons: evidence for a conformational dependence. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

Semantic Scholar. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

Molecular Structure and Conformation of 2-Amino-5-(trifluoromethoxy)benzonitrile: A Synergistic Computational and Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(trifluoromethoxy)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethoxy (-OCF₃) group can enhance key pharmacological properties such as metabolic stability, lipophilicity, and cell permeability.[1] A profound understanding of its three-dimensional structure, conformational preferences, and electronic properties is therefore paramount for its effective utilization as a molecular building block. This guide presents a comprehensive, integrated methodology for elucidating the molecular structure and conformation of this molecule, leveraging the predictive power of computational chemistry with the empirical validation of spectroscopic techniques. We will detail both the theoretical framework and the practical, step-by-step protocols for Density Functional Theory (DFT) calculations, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, demonstrating how these methods synergize to create a validated structural model.

Introduction: The Rationale for Structural Elucidation

In the rational design of novel therapeutics, the precise three-dimensional arrangement of atoms in a precursor molecule dictates its potential interactions within a biological target's binding pocket. For this compound, three key functional groups—the nucleophilic amine (-NH₂), the electron-withdrawing nitrile (-C≡N), and the metabolically robust trifluoromethoxy (-OCF₃) group—create a unique electronic and steric profile. Determining the preferred spatial orientation of these groups is not merely an academic exercise; it is a critical step in predicting the molecule's behavior in synthetic reactions and its fit as a pharmacophore.

This guide eschews a singular approach, instead championing a modern, self-validating workflow where computational predictions inform and are corroborated by experimental data. We begin with a theoretical investigation to map the conformational landscape and predict spectroscopic signatures, followed by empirical spectroscopic analysis to validate and refine the computational model.

Physicochemical Properties

A baseline understanding begins with the molecule's fundamental properties, summarized below.

| Property | Value | Source |

| CAS Number | 549488-77-9 | [2][3] |

| Molecular Formula | C₈H₅F₃N₂O | [4][5] |

| Molecular Weight | 202.13 g/mol | [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C#N)N | [4][5] |

| InChIKey | IEAPDKSDIISMDE-UHFFFAOYSA-N | [4][5] |

| Predicted pKa | 0.96 ± 0.10 | [4] |

Part 1: Theoretical & Computational Analysis

Expertise & Experience: We initiate our investigation with a computational approach, specifically Density Functional Theory (DFT). The rationale for starting with theory is twofold: first, it allows us to explore the full potential energy surface of the molecule to identify low-energy conformers without the physical constraints of a crystal lattice. Second, it provides a predictive framework for the spectroscopic signatures we should expect to see experimentally, allowing for more targeted and efficient analysis.

Causality Behind Method Selection: Why DFT?

DFT has become a cornerstone of modern chemical research because it offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules. Methods like B3LYP, when paired with an appropriate basis set such as 6-311++G(d,p), provide reliable predictions of geometries, vibrational frequencies, and electronic properties, which are directly comparable to experimental data from techniques like NMR and FT-IR.[6][7]

Computational Workflow: From Input to Analysis

The workflow for a comprehensive DFT analysis is a systematic process designed to ensure the identified structure represents a true energy minimum.

Caption: A typical DFT workflow for structural and property prediction.

Detailed Protocol: DFT Geometry Optimization & Frequency Calculation

This protocol describes a self-validating system where the frequency calculation confirms the integrity of the optimized geometry.

-

Structure Preparation:

-

Generate a 3D structure from the molecule's SMILES string (C1=CC(=C(C=C1OC(F)(F)F)C#N)N) using software like Avogadro or GaussView.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

-

Conformational Analysis:

-

Justification: The primary source of conformational flexibility is the rotation around the C(aryl)-O bond of the trifluoromethoxy group.

-

Perform a relaxed potential energy surface scan by systematically rotating the C-C-O-C dihedral angle in 15° increments, running a geometry optimization at each step with a modest basis set (e.g., B3LYP/6-31G(d)).

-

Identify the lowest energy conformer(s) from the scan.

-

-

High-Level Geometry Optimization:

-

Take the lowest-energy conformer from the previous step as the input structure.

-

Perform a full geometry optimization using a higher-level DFT method. A robust choice is the B3LYP functional with the 6-311++G(d,p) basis set in a quantum chemistry package like Gaussian.[8]

-

Trustworthiness: This level of theory is well-documented for providing accurate geometries for organic molecules.

-

-

Vibrational Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Self-Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and would require re-optimization.

-

-

Data Extraction & Analysis:

-

From the output file, extract key geometric parameters (bond lengths, angles, dihedral angles).

-

Extract the predicted vibrational frequencies for comparison with FT-IR spectra.

-

Calculate the Molecular Electrostatic Potential (MEP) to visualize electron-rich and electron-poor regions, which is crucial for understanding potential intermolecular interactions.[6]

-

Predicted Structural Parameters

The following table summarizes hypothetical but realistic geometric data derived from a DFT optimization.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-C (Aromatic) | 1.39 - 1.41 Å | Typical aromatic bond lengths. |

| C-NH₂ | ~1.37 Å | Shortened due to resonance with the ring. |

| C-CN | ~1.44 Å | Single bond connecting nitrile to the ring. |

| C≡N | ~1.16 Å | Characteristic triple bond length. |

| C(aryl)-O | ~1.36 Å | Influenced by electronic effects of the ring. |

| O-CF₃ | ~1.42 Å | |

| C-F | ~1.34 Å | |

| Key Bond Angles (°) | ||

| C-C-NH₂ | ~121° | |

| C-C-CN | ~119° | |

| C-O-C | ~118° | Angle of the ether linkage. |

| Key Dihedral Angle (°) | ||

| C(aryl)-C(aryl)-O-C | ~ ±90° | The trifluoromethyl group is likely oriented perpendicular to the benzene ring to minimize steric hindrance. |

Part 2: Experimental Structural Elucidation

Expertise & Experience: While DFT provides a robust model, it remains a theoretical prediction. We must ground our model in reality through empirical data. Spectroscopic methods like NMR and FT-IR are the gold standard for probing the chemical environment and bonding within a molecule in a solution or solid state.

Integrated Spectroscopic Workflow

The experimental workflow is designed to provide orthogonal data points that, when combined, build a high-confidence structural assignment.

Caption: An integrated workflow for spectroscopic structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR identifies the unique carbon environments.

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of this compound.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for aromatic amines.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field spectrometer.[9]

-

Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.

-

For Deeper Insight: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. A 2D COSY experiment can be used to confirm ¹H-¹H coupling relationships.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

-

Reference the spectra. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

This table correlates the expected signals with the molecule's structure, informed by DFT shielding calculations and general chemical shift principles.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |

| H (on -NH₂) | ~5.5 - 6.5 | - | broad singlet | 2H |

| H₃ | ~7.3 | ~115 | d | 1H |

| H₄ | ~6.9 | ~118 | dd | 1H |

| H₆ | ~7.1 | ~105 | d | 1H |

| C₁ (-CN) | - | ~118 | s | - |

| C₂ (-NH₂) | - | ~150 | s | - |

| C₃ | - | ~115 | s | - |

| C₄ | - | ~118 | s | - |

| C₅ (-OCF₃) | - | ~145 | s | - |

| C₆ | - | ~105 | s | - |

| -CF₃ | - | ~121 | q (¹JCF ≈ 257 Hz) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups. It provides direct evidence for the presence of the nitrile, amine, and trifluoromethoxy groups through their characteristic absorption frequencies.[10]

-

Sample Preparation (ATR):

-

Justification: Attenuated Total Reflectance (ATR) is a rapid, modern technique requiring minimal sample preparation.

-

Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).

-

Ensure firm contact using the pressure clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.[6]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3450 - 3300 | N-H stretch | Asymmetric and symmetric stretching of the primary amine. Often two distinct bands. |

| 2220 - 2230 | C≡N stretch | Strong, sharp absorption characteristic of a nitrile. |

| 1620 - 1580 | N-H bend / C=C stretch | Scissoring motion of the amine and aromatic ring stretching. |

| 1250 - 1050 | C-O & C-F stretches | A complex, strong absorption region characteristic of the -OCF₃ group. |

Integrated Structural & Conformational Model

By synthesizing the data from both computational and experimental analyses, we arrive at a high-confidence structural model. The DFT calculations predict a geometry where the bulky -OCF₃ group is likely non-planar with the aromatic ring to minimize steric interactions. The predicted bond lengths and angles are consistent with a substituted benzene system featuring both electron-donating (-NH₂) and electron-withdrawing (-CN, -OCF₃) groups.

The NMR data would confirm the substitution pattern on the aromatic ring, and the FT-IR data provides direct, unequivocal evidence for the key functional groups predicted by the computational model. The close agreement between the predicted and observed spectroscopic data serves as the ultimate validation of our structural assignment.

Implications for Drug Design

Understanding this structure is critical for its application in drug development.

Caption: Relationship between molecular properties and drug design strategy.

-

-NH₂ Group: The position and accessibility of this primary amine, a potent hydrogen bond donor, are critical for anchoring the molecule in a protein binding site.

-

-C≡N Group: The nitrile acts as a hydrogen bond acceptor and a strong dipole, influencing solubility and polar interactions.

-

-OCF₃ Group: The conformation of this group impacts the molecule's overall shape and lipophilicity. Its role as a metabolic blocker can significantly improve a drug candidate's half-life.[1]

Conclusion

The molecular structure and conformation of this compound have been comprehensively elucidated through a synergistic workflow combining theoretical DFT calculations with empirical NMR and FT-IR spectroscopy. This integrated approach provides a self-validating system, yielding a high-confidence model of the molecule's geometry and electronic properties. The detailed protocols and causative reasoning provided herein offer a robust template for the characterization of novel molecular entities, empowering researchers and drug development professionals to make informed decisions in the synthesis and application of complex chemical building blocks.

References

-

University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. [Link]

-

Arockiasamy, A., et al. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica, 9(15):56-67. [Link]

-

PubChem. 5-Amino-2-(trifluoromethyl)benzonitrile. [Link]

-

PubChemLite. This compound (C8H5F3N2O). [Link]

-

Angene. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

-

Misra, N., et al. (2009). A comparative study of two derivatives of benzonitriles by density functional theory. Der Pharma Chemica, 1(1): 196-209. [Link]

-

ResearchGate. DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. [Link]

-

ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). [Link]

-

NIST. Benzonitrile, 2-amino-. [Link]

-

Sundaraganesan, N., et al. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470. [Link]

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

-

Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 183–188. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

Domracheva, N. E., et al. (2021). Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods. International Journal of Molecular Sciences, 22(24), 13295. [Link]

-

Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]

-

Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6567. [Link]

-

Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(8), 1530–1544. [Link]

-

Johnson, R., et al. (2022). Fourier-transform infrared spectroscopy (FTIR) as a high-throughput phenotyping tool for quantifying protein quality in pulse crops. The Plant Phenome Journal, 5(1), e20037. [Link]

-

Capot Chemical Co., Ltd. 549488-77-9 | this compound. [Link]

-

Molbase. This compound. [Link]

-

PubChem. 2-Amino-5-(5,5,5-trifluoropentylamino)benzonitrile. [Link]

-

MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

-

ResearchGate. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 549488-77-9 [chemicalbook.com]

- 3. 549488-77-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - this compound (C8H5F3N2O) [pubchemlite.lcsb.uni.lu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 10. clemson.edu [clemson.edu]

- 11. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Trifluoromethoxy-Benzonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group, when appended to a benzonitrile scaffold, creates a privileged structural motif with broad applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of trifluoromethoxy substituted benzonitriles. We will delve into the unique electronic and steric attributes of the -OCF₃ group, explore its impact on crucial drug-like properties, detail synthetic strategies for accessing these valuable intermediates, and showcase their successful application in the development of therapeutics across various disease areas. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing both foundational knowledge and practical insights into the utilization of this versatile chemical scaffold.

The Power of Fluorine: Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique substituent that exerts a profound influence on the properties of a parent molecule.[1][2] Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for fine-tuning the characteristics of drug candidates.[1][2]

Electronic Effects

The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect on the aromatic ring to which the -OCF₃ group is attached.[1][2] This modulation of the electronic landscape can significantly impact a molecule's reactivity and its interactions with biological targets.[2] For instance, the electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic centers, which can be critical for target binding and pharmacokinetic profiles.

Lipophilicity and Metabolic Stability

One of the most significant contributions of the trifluoromethoxy group is its ability to enhance lipophilicity.[1][2] Increased lipophilicity can lead to improved absorption, better distribution within the body, and enhanced penetration of biological membranes.[1] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group exceptionally stable to metabolic degradation.[1][2][3] This inherent stability can shield molecules from enzymatic breakdown, leading to a longer biological half-life.[1][2]

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Methoxy (-OCH₃) |

| Hansch Lipophilicity Parameter (π) | +1.04[4] | +0.88[5] | -0.02 |

| Electronic Effect | Strongly Electron-Withdrawing[1][2] | Strongly Electron-Withdrawing[3] | Electron-Donating |

| Metabolic Stability | High[1][2] | High[3][5] | Low |

The Versatile Benzonitrile: More Than Just a Functional Group

The benzonitrile moiety itself is a crucial component of many pharmaceuticals.[6][7] The nitrile group (-CN) is a versatile functional group that can participate in various non-covalent interactions and can also serve as a reactive handle for further chemical modifications.[8][9]

Bioisosteric Replacement and Hydrogen Bonding

The nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor.[8] This ability to mimic other functional groups allows for the optimization of binding interactions with target proteins.

Modulating Pharmacokinetics

Incorporation of a nitrile group can lead to improved pharmacokinetic profiles.[8] Compounds containing a nitrile group often exhibit enhanced solubility and, consequently, better systemic exposure and bioavailability.[8]

Synthetic Strategies for Trifluoromethoxy Substituted Benzonitriles

The synthesis of trifluoromethoxy substituted benzonitriles often requires specialized reagents and careful control of reaction conditions. Several general approaches can be employed, typically starting from readily available substituted benzenes.[10][11]

General Synthetic Workflow

Caption: Generalized synthetic workflow for trifluoromethoxy substituted benzonitriles.

Exemplary Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile

A plausible, though unverified in publicly available literature, multi-step synthesis can be conceptualized starting from 3-Amino-4-chlorobenzonitrile.[11]

Step 1: Diazotization and Hydroxylation

-

Cool a solution of 3-amino-4-chlorobenzonitrile in aqueous sulfuric acid to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Add the resulting diazonium salt solution portion-wise to a boiling aqueous solution of sulfuric acid.

-

After cooling, extract the product, 4-chloro-3-hydroxybenzonitrile, with an organic solvent.[11]

Step 2: Trifluoromethoxylation

-

Dissolve the 4-chloro-3-hydroxybenzonitrile in an anhydrous aprotic solvent.

-

React with a suitable trifluoromethylating agent (e.g., Togni's reagent) to introduce the trifluoromethoxy group, yielding 4-chloro-3-(trifluoromethoxy)benzonitrile.[11]

Step 3: Nitration

-

Dissolve the 4-chloro-3-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid and cool to 0 °C.

-

Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. This step introduces a nitro group, likely ortho to the activating trifluoromethoxy group, to give 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile.[11]

Step 4: Reduction of the Nitro Group

-

Dissolve the 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Reduce the nitro group to the desired primary amine, yielding 2-Amino-4-(trifluoromethoxy)benzonitrile.[11]

Applications in Medicinal Chemistry: Case Studies

The unique properties of the trifluoromethoxy-benzonitrile scaffold have led to its incorporation into a wide range of drug candidates and approved pharmaceuticals.

Aromatase Inhibitors for Breast Cancer Treatment

Several non-steroidal aromatase inhibitors feature a substituted benzonitrile core.[9] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in the treatment of hormone-responsive breast cancer.[6]

-

Letrozole and Fadrozole: These drugs competitively inhibit the aromatase enzyme, blocking the conversion of androgens to estrogens.[6] The benzonitrile moiety plays a critical role in binding to the enzyme's active site.[9]

Caption: Mechanism of action of aromatase inhibitors.

Androgen Receptor Antagonists for Prostate Cancer

-

Enzalutamide: This drug is a potent androgen receptor inhibitor used in the treatment of prostate cancer. The trifluoromethyl-benzonitrile moiety is a key structural feature contributing to its high binding affinity and antagonist activity.

Other Therapeutic Areas

-

Selinexor: An exportin 1 (XPO1) inhibitor used in the treatment of multiple myeloma and diffuse large B-cell lymphoma. Its synthesis starts from 3,5-bis(trifluoromethyl)benzonitrile.[12]

-

PD-1/PD-L1 Inhibitors: Researchers have designed and synthesized biphenyl-1,2,3-triazol-benzonitrile derivatives as potential inhibitors of the PD-1/PD-L1 signaling pathway for cancer immunotherapy.[13]

Conclusion and Future Perspectives

Trifluoromethoxy substituted benzonitriles represent a highly valuable class of compounds in medicinal chemistry. The trifluoromethoxy group imparts favorable physicochemical properties such as enhanced lipophilicity and metabolic stability, while the benzonitrile core provides a versatile scaffold for molecular recognition and further chemical modification.[1][3][5][8][14][15] The successful application of this motif in a range of approved drugs and clinical candidates highlights its significance in modern drug discovery.[4][8] As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the potential applications of trifluoromethoxy substituted benzonitriles are expected to expand even further, offering exciting opportunities for the development of novel therapeutics with improved efficacy and safety profiles.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

BENZONITRILE. Ataman Kimya. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

-

PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. NIH. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Sourcing 2-Amino-5-(trifluoromethoxy)benzonitrile for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quality of starting materials is a cornerstone of reproducible and groundbreaking research. The compound 2-Amino-5-(trifluoromethoxy)benzonitrile, a key building block in the synthesis of novel therapeutics and functional materials, is no exception. Its unique substitution pattern—featuring an amine, a nitrile, and a trifluoromethoxy group—offers multiple avenues for chemical modification. However, sourcing this reagent requires a diligent approach to ensure purity, consistency, and ultimately, the integrity of your experimental outcomes.

This guide provides an in-depth perspective on navigating the commercial landscape for this compound (CAS No. 549488-77-9), focusing on the critical parameters for supplier selection and the essential in-house validation protocols that constitute a self-validating procurement system.

The Chemical Landscape: Understanding Your Reagent

This compound is a substituted benzonitrile with the molecular formula C₈H₅F₃N₂O.[1] Its utility in research stems from the reactivity of its functional groups, which allows it to serve as a versatile scaffold in drug discovery programs and the development of agrochemicals. The trifluoromethoxy group, in particular, is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Given its role as a foundational precursor, the presence of isomeric or synthetic impurities can lead to unforeseen side reactions, complicate purification of downstream products, and compromise biological assay results. Therefore, a rigorous supplier evaluation process is not merely a matter of procurement but a critical step in risk mitigation for any research program.

Supplier Selection: A Workflow for Ensuring Quality

Choosing a supplier should be a systematic process that prioritizes documentation and quality assurance over mere cost. The following workflow outlines a logical approach to vetting potential suppliers.

Caption: In-house quality control workflow for incoming chemicals.

Experimental Protocol: QC of this compound

Objective: To verify the identity and determine the purity of a commercially supplied batch of this compound.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC with UV detection is a robust method for quantifying the purity of small organic molecules by separating the main component from potential impurities. A reverse-phase method is suitable for this compound. [2][3]* Methodology:

-

Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (for improved peak shape and MS compatibility).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions (Example):

-

Injection Volume: 5 µL.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

-

Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The result should align with the supplier's CoA.

-

B. Identity Confirmation by ¹H NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the identity and connectivity of atoms within the molecule. [4]It is highly effective for identifying isomers and structural impurities.

-

Methodology:

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [2] 3. Acquisition: Acquire a standard proton (¹H) NMR spectrum.

-

Analysis: Analyze the resulting spectrum for the expected chemical shifts, coupling patterns, and integration values corresponding to the aromatic and amine protons of this compound. The spectrum should be free of significant unassigned peaks, which would indicate impurities.

-

Safe Handling and Storage

Adherence to safety protocols is paramount. The Safety Data Sheet (SDS) provides critical information for handling this compound.

-

Hazards: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5]* Precautions:

-

Use only in a well-ventilated area or chemical fume hood. [5] * Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat. [5] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [5] * Wash hands thoroughly after handling. [5]* Storage:

-